Hypofluorite

Description

Structure

3D Structure

Properties

CAS No. |

12763-66-5 |

|---|---|

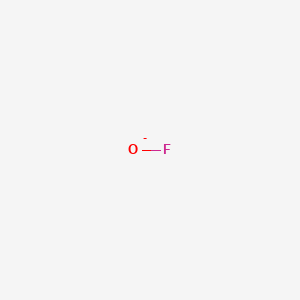

Molecular Formula |

FO- |

Molecular Weight |

34.998 g/mol |

IUPAC Name |

hypofluorite |

InChI |

InChI=1S/FO/c1-2/q-1 |

InChI Key |

VMUWIFNDNXXSQA-UHFFFAOYSA-N |

SMILES |

[O-]F |

Canonical SMILES |

[O-]F |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of Novel Organic Hypofluorites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. Fluorine's unique properties can dramatically enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. Among the array of fluorinating agents, organic hypofluorites (R-OF) have emerged as powerful and versatile reagents for the selective introduction of fluorine. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel organic hypofluorites, with a focus on practical experimental protocols and data interpretation.

Synthesis of Novel Organic Hypofluorites

The synthesis of organic hypofluorites is a challenging yet crucial aspect of their application. These compounds are inherently reactive and require careful handling. The primary methods for their synthesis involve the direct fluorination of a suitable precursor using elemental fluorine or the use of other fluorinating agents.

General Synthetic Strategies

A breakthrough in the synthesis of organic hypofluorites was the fluorination of carbonyl compounds in the presence of a cesium fluoride (B91410) catalyst.[1] This method has enabled the synthesis of not only monofunctional but also difunctional hypofluorites in high yields.[1]

A common approach for generating acetyl hypofluorite (CH₃COOF), a widely used electrophilic fluorinating agent, involves the reaction of a salt with elemental fluorine.[2] The use of diluted fluorine (e.g., 10-20% in N₂) is recommended to enhance safety and ease of handling compared to pure fluorine.[2]

Perfluoroalkyl hypofluorites can be conveniently prepared from the corresponding tertiary alcohols and elemental fluorine in the presence of CsF.[1]

Experimental Protocols

Protocol 1: Synthesis of Acetyl this compound (CH₃COOF)

This protocol is adapted from the fluorination of acetate (B1210297) salts.

Materials:

-

Sodium acetate (anhydrous)

-

Elemental fluorine (diluted in an inert gas, e.g., 10% F₂ in N₂)

-

Acetonitrile (B52724) (anhydrous)

-

A suitable low-temperature reactor equipped with a gas inlet, outlet, and a magnetic stirrer.

Procedure:

-

A suspension of finely powdered, dry sodium acetate in anhydrous acetonitrile is prepared in the reactor.

-

The reactor is cooled to the desired temperature (typically between -40 °C and -20 °C).

-

A stream of diluted elemental fluorine is bubbled through the stirred suspension.

-

The reaction progress is monitored by observing the disappearance of the starting material or the formation of the product using appropriate analytical techniques (e.g., by reacting aliquots with a suitable substrate and analyzing the fluorinated product).

-

Upon completion, the reaction mixture, containing the acetyl this compound solution, is carefully filtered under an inert atmosphere to remove the insoluble salts.

-

The resulting solution of acetyl this compound in acetonitrile is typically used immediately in subsequent reactions due to its limited stability.

Protocol 2: Synthesis of Trifluoromethyl this compound (CF₃OF)

This protocol involves the catalytic fluorination of carbonyl fluoride.

Materials:

-

Carbonyl fluoride (COF₂)

-

Elemental fluorine (F₂)

-

Cesium fluoride (CsF) catalyst

-

A flow reactor suitable for gas-phase reactions at elevated temperatures.

Procedure:

-

A mixture of carbonyl fluoride and elemental fluorine is passed over a heated bed of cesium fluoride catalyst.

-

The reaction is highly exothermic and requires careful temperature control.

-

The product, trifluoromethyl this compound, is a gas at room temperature and is collected by condensation at low temperatures (e.g., using a liquid nitrogen cold trap).

-

Due to its high toxicity and explosive nature when condensed, this synthesis should only be performed by experienced chemists in a well-equipped facility with appropriate safety measures.[3]

Characterization of Organic Hypofluorites

The unambiguous characterization of organic hypofluorites is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of organic hypofluorites. ¹H, ¹³C, and ¹⁹F NMR are all informative.

-

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and provides a wide chemical shift range, making it particularly useful for identifying fluorine-containing compounds. The chemical shift of the fluorine atom in the O-F group is highly characteristic.

-

¹H and ¹³C NMR: These spectra provide information about the organic backbone of the molecule. The coupling between fluorine and adjacent protons or carbons can provide valuable structural insights.

Table 1: Representative NMR Data for Selected Organic Hypofluorites

| Compound | Formula | ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl this compound | CH₃COOF | Data not readily available | Signal for CH₃ group expected | Signals for CH₃ and C=O groups expected |

| Trifluoromethyl this compound | CF₃OF | ~ +145 | N/A | Signal for CF₃ group expected |

| tert-Butyl this compound | (CH₃)₃COF | ~ +67 | Signal for (CH₃)₃C group expected | Signals for (CH₃)₃C and quaternary carbon expected |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The O-F bond stretch in organic hypofluorites gives rise to a characteristic absorption band.

Table 2: Characteristic IR Absorption Bands for Organic Hypofluorites

| Bond | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-F | This compound | 1000 - 800 | Strong |

| C-O | Ether/Ester | 1300 - 1000 | Strong |

| C=O | Carbonyl | 1820 - 1630 | Strong |

Note: The exact position of the absorption band can be influenced by the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For organic hypofluorites, the molecular ion peak (M⁺) may be observed, although it can be weak due to the lability of the O-F bond. Fragmentation patterns often involve the loss of a fluorine atom or the entire OF group.

Table 3: Expected Fragmentation Patterns for Organic Hypofluorites

| Compound | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |

| Acetyl this compound | 78.03 | [CH₃CO]⁺ (43), [OF]⁺ (35), [F]⁺ (19) |

| Trifluoromethyl this compound | 104.00 | [CF₃]⁺ (69), [OF]⁺ (35), [F]⁺ (19) |

| tert-Butyl this compound | 92.09 | [(CH₃)₃C]⁺ (57), [OF]⁺ (35), [F]⁺ (19) |

Applications in Drug Development

Organic hypofluorites are valuable reagents in drug development, particularly for the late-stage functionalization of complex molecules. The selective introduction of fluorine can significantly improve the pharmacological properties of a drug candidate.

A key application is the electrophilic fluorination of electron-rich moieties, such as enol ethers, enamines, and aromatic rings. For instance, acetyl this compound has been successfully used for the fluorination of aryl boronic acids, providing a route to fluorinated aromatic compounds.[2]

Workflow for Late-Stage Fluorination of a Drug Candidate

The following diagram illustrates a general workflow for the late-stage fluorination of a drug candidate using a novel organic this compound.

This workflow highlights the key stages, from the synthesis of the novel this compound reagent to the final characterization of the fluorinated drug candidate.

Safety and Handling

Organic hypofluorites are highly reactive and potentially explosive compounds that must be handled with extreme caution.[1] Elemental fluorine, often used in their synthesis, is a powerful oxidizing agent and is highly corrosive and toxic.[4]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All work with organic hypofluorites and elemental fluorine must be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

-

Low Temperatures: Many organic hypofluorites are unstable at room temperature and should be prepared and used at low temperatures.

-

Material Compatibility: Use materials that are compatible with fluorine and hypofluorites (e.g., Teflon, stainless steel). Avoid contact with organic materials, which can react violently.

-

Disposal: Follow established protocols for the safe disposal of residual reagents and byproducts.

A thorough risk assessment must be conducted before any experiment involving organic hypofluorites.

Conclusion

Novel organic hypofluorites represent a powerful class of reagents for the selective introduction of fluorine into organic molecules. Their successful application in drug discovery and other fields hinges on a thorough understanding of their synthesis, characterization, and safe handling. This guide provides a foundational overview to aid researchers in harnessing the potential of these reactive yet valuable compounds. As the demand for sophisticated fluorinated molecules continues to grow, the development and application of new organic hypofluorites will undoubtedly play a pivotal role in advancing chemical synthesis and drug development.

References

Quantum Chemical Calculations of the Hypofluorite O-F Bond Energy: A Technical Guide

Abstract

Hypofluorous acid (HOF) and its characteristic O-F bond are of significant interest in synthetic chemistry due to their unique reactivity. The bond dissociation energy (BDE) of the O-F bond is a critical parameter for understanding and predicting this reactivity. Experimental determination of BDEs can be challenging, making high-accuracy quantum chemical calculations an indispensable tool.[1] This technical guide provides an in-depth overview of the theoretical background, computational methodologies, and practical protocols for calculating the O-F bond energy of hypofluorite. It summarizes key data from various computational methods and presents a generalized workflow for researchers.

Theoretical Background: Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy is the standard enthalpy change at 0 K (D₀) for the cleavage of a bond, resulting in two radical fragments. For the O-F bond in hypofluorous acid (HOF), the process is represented as:

HOF (g) → HO• (g) + F• (g)

Computationally, the BDE is determined by calculating the total electronic energy of the parent molecule and its subsequent radical fragments.[2][3] The fundamental equation for the electronic energy of dissociation (Dₑ) is:

Dₑ = E(HO•) + E(F•) - E(HOF)

Where E represents the total electronic energy of each species at its equilibrium geometry.

To obtain the more experimentally relevant BDE at 0 K (D₀), a correction for the zero-point vibrational energy (ZPVE) must be included for each species. The ZPVE is obtained from frequency calculations.

D₀ = [E(HO•) + ZPVE(HO•)] + [E(F•) + ZPVE(F•)] - [E(HOF) + ZPVE(HOF)]

Key Quantum Chemical Methods for BDE Calculation

The accuracy of BDE calculations is highly dependent on the chosen computational method and basis set. A balance must be struck between computational cost and desired accuracy.

High-Accuracy Ab Initio and Composite Methods

For benchmark-quality results, high-level ab initio methods are employed. These are often computationally expensive and are typically feasible only for small molecules.[1]

-

Coupled-Cluster (CC) Theory : The "gold standard" in quantum chemistry is the Coupled-Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T) . When combined with an extrapolation to the Complete Basis Set (CBS) limit using a series of correlation-consistent basis sets (e.g., aug-cc-pVnZ where n=D, T, Q), this method can achieve chemical accuracy (within ~1 kcal/mol of experimental values).[4]

-

Composite Methods (Gaussian-n Theories) : Methods like Gaussian-1 (G1), G3, G4, and the CBS-QB3 model chemistry are designed to approximate high-level calculations through a series of lower-cost calculations.[5][6] These methods have proven to be robust for thermochemical predictions.[6]

Density Functional Theory (DFT)

DFT offers a more computationally efficient alternative to high-level ab initio methods, making it suitable for larger systems.[1][7] The accuracy of DFT is contingent on the choice of the exchange-correlation functional.

-

Hybrid Functionals : Functionals like B3LYP are widely used but may show limitations in accurately predicting BDEs.[8]

-

Meta-Hybrid and Range-Separated Functionals : Modern functionals have been specifically parameterized to yield better thermochemical and kinetic data. For BDE calculations, the M06-2X , M08-HX , and ωB97X-D functionals have demonstrated superior performance compared to many other functionals.[6][7][9] The M06-2X functional, in particular, is frequently recommended for its accuracy in BDE predictions.[9][10]

Data Summary: Calculated O-F Bond Energy in HOF

The following table summarizes theoretical values for the this compound O-F bond dissociation energy (D₀) calculated using various quantum chemical methods.

| Method/Model Chemistry | Basis Set | Calculated O-F BDE (D₀) [kcal/mol] | Reference |

| G1 (Gaussian-1) | - | 47.5 | [5] |

| CCSD(T) | CBS Extrapolation (aug-cc-pVnZ, n=2,3,4) | ~48.6 (Derived from ΔH°f,0K = -20.02 ± 0.25 kcal/mol) | [4] |

| M06-2X | def2-TZVP | Predicted to be highly accurate | [9] |

| ωB97X-D | 6-311++G(d,p) | Predicted to be highly accurate | [6] |

Note: Values for specific DFT functionals applied directly to HOF are not always explicitly published in comparative studies but are predicted to perform well based on benchmark studies on other molecules.[6][9][10]

Detailed Computational Protocol

This section outlines a standard protocol for calculating the O-F bond dissociation energy of HOF. This protocol is widely used in the literature for BDE calculations.[1][7]

Software Requirement: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.[2][11]

Step 1: Input Structure Generation

-

Create input files with the 3D coordinates for the parent molecule (HOF) and the two radical fragments (the hydroxyl radical, HO•, and the fluorine radical, F•).

Step 2: Geometry Optimization

-

Perform a geometry optimization for each of the three species (HOF, HO•, and F•).

-

Method: Choose a suitable level of theory. For routine calculations, a functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) or larger is appropriate.[7]

-

Keywords: Opt

Step 3: Frequency Calculation

-

Using the optimized geometries from Step 2, perform a frequency calculation for each species at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum (i.e., has zero imaginary frequencies).

-

To obtain the Zero-Point Vibrational Energy (ZPVE) correction.

-

-

Keywords: Freq

Step 4: Extract Energies

-

From the output files of the frequency calculations, extract two key values for each species:

-

The final electronic energy (often labeled as SCF Done, E(HF), or similar).

-

The Zero-Point Vibrational Energy.

-

-

Note: Ensure all energy values are converted to consistent units (e.g., Hartrees).

Step 5: Calculate the Bond Dissociation Energy (D₀)

-

Apply the final formula using the extracted energies:

-

D₀ = [E_electronic(HO•) + ZPVE(HO•)] + [E_electronic(F•) + ZPVE(F•)] - [E_electronic(HOF) + ZPVE(HOF)]

-

-

Convert the final result from Hartrees to a more common unit like kcal/mol (1 Hartree ≈ 627.509 kcal/mol) or kJ/mol (1 Hartree ≈ 2625.5 kJ/mol).[12]

Visualization of the Computational Workflow

The logical flow for calculating the Bond Dissociation Energy can be visualized as follows.

Caption: Workflow for calculating the O-F bond dissociation energy (BDE) of hypofluorous acid (HOF).

This document is intended for informational purposes for a scientific audience. The computational protocols described are generalized and may require modification based on the specific research objectives and available computational resources.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical study of the energy of hypofluorous acid, HOF (Journal Article) | OSTI.GOV [osti.gov]

- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

Theoretical Frontiers in Alkyl Hypofluorite Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkyl hypofluorites (ROF) are a class of compounds characterized by a reactive oxygen-fluorine bond, rendering them potent oxidizing and fluorinating agents. Their utility in synthetic chemistry is often counterbalanced by their inherent instability. A thorough understanding of the factors governing their stability is crucial for their safe handling and effective application. This technical guide provides an in-depth analysis of the theoretical studies on the stability of alkyl hypofluorites, focusing on their thermochemical properties and decomposition pathways.

Core Stability Metrics: Bond Dissociation Energies

The stability of alkyl hypofluorites is primarily dictated by the strength of the O-F and C-O bonds. The homolytic bond dissociation energy (BDE) is a key theoretical descriptor of bond strength, with a higher BDE indicating a more stable bond. Theoretical calculations provide valuable insights into these parameters, which are often challenging to determine experimentally.

A seminal theoretical study on methyl hypofluorite (CH₃OF) using the high-accuracy Gaussian-2 (G2) procedure provides a benchmark for understanding the stability of this class of compounds. The calculated thermochemical data for methyl this compound and related species are summarized in the table below.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Enthalpy of Formation (ΔH⁰f₀) (kcal/mol) |

| Methyl this compound (CH₃OF) | O-F | 45.9 | -21.0 |

| Methyl this compound (CH₃OF) | C-O | ~6-8 kcal/mol weaker than in methanol | - |

| Water (HOF) | O-F | Higher than CH₃OF | - |

| Oxygen Monofluoride (OF) | O-F | Higher than HOF | - |

Data sourced from a theoretical study using the Gaussian-2 (G2) procedure.[1][2]

The data reveals that the O-F bond in methyl this compound is significantly weaker than in HOF and OF, highlighting the destabilizing effect of the methyl group.[1][2] Furthermore, the C-O bond in methyl this compound is weaker than that in methanol, suggesting that O-F bond cleavage is the more probable initial step in its thermal decomposition.[1][2]

Decomposition Pathways of Alkyl Hypofluorites

Theoretical studies on methyl this compound have identified two primary decomposition pathways:

-

Homolytic O-F Bond Scission : This is considered a major decomposition channel, leading to the formation of a methoxy (B1213986) radical (CH₃O•) and a fluorine radical (F•).[2] This pathway is energetically demanding, with a significant energy barrier.[2]

-

1,2-HF Elimination : This pathway involves the concerted elimination of a hydrogen fluoride (B91410) (HF) molecule to produce formaldehyde (B43269) (H₂CO).[2] This is a common decomposition route for molecules containing adjacent hydrogen and fluorine atoms.

These competing decomposition pathways are illustrated in the diagram below.

Factors Influencing Stability

The stability of alkyl hypofluorites is a delicate balance of several factors, primarily the nature of the alkyl group.

-

Inductive Effect : Electron-donating alkyl groups can destabilize the O-F bond by increasing electron density on the oxygen atom, weakening the bond.

-

Hyperconjugation : Increasing substitution on the alpha-carbon of the alkyl group leads to greater stabilization of the resulting alkoxy radical through hyperconjugation. This, in turn, is expected to lower the O-F bond dissociation energy and decrease the overall stability of the parent this compound.

-

Steric Hindrance : Bulky alkyl groups, such as a tert-butyl group, may provide some kinetic stability by sterically hindering the approach of other molecules or preventing intramolecular decomposition pathways.

Experimental Protocols: Computational Methodologies

The theoretical investigation of alkyl this compound stability relies on sophisticated quantum chemical methods. The following outlines a typical computational protocol for such studies.

Workflow for Calculating Bond Dissociation Energies

1. Geometry Optimization: The initial step involves finding the lowest energy structure (equilibrium geometry) of the alkyl this compound and its corresponding radical fragments (e.g., RO• and F•). This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2). A sufficiently large basis set, such as 6-311+G(d,p), is employed to accurately describe the electronic structure.

2. Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

3. Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally expensive methods. Composite methods like the Gaussian-n theories (e.g., G2, G3, G4) or Complete Basis Set (CBS) methods are known to provide highly accurate thermochemical data. These methods combine results from several calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a complete basis set.

4. Bond Dissociation Energy (BDE) Calculation: The homolytic bond dissociation enthalpy (BDE or DH°₂₉₈) at 298 K is then calculated as the difference between the sum of the enthalpies of the radical products and the enthalpy of the parent molecule.

Conclusion

Theoretical studies, particularly those employing high-level quantum chemical methods, provide indispensable insights into the stability of alkyl hypofluorites. The O-F bond is identified as the weakest link, and its strength is modulated by the nature of the alkyl substituent. While detailed quantitative data for a broad range of alkyl hypofluorites remains an area for further investigation, the established trends and computational methodologies outlined in this guide offer a robust framework for researchers and professionals in drug development and chemical synthesis to understand and predict the behavior of these reactive yet valuable compounds. Future computational studies are encouraged to systematically explore the thermochemistry of a wider array of alkyl hypofluorites to build a comprehensive database of their stability.

References

Gas-Phase Structure of Hypofluorous Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase structure of hypofluorous acid (HOF) and its key derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular geometry of these highly reactive and synthetically important compounds. This document details the precise structural parameters determined through advanced experimental techniques, outlines the methodologies employed for these measurements, and presents a comparative analysis of the core molecule and its derivatives.

Introduction

Hypofluorous acid (HOF) is a unique and potent oxidizing agent with the chemical formula HOF. Its high reactivity and utility in various chemical transformations, including the synthesis of complex organic molecules, necessitate a thorough understanding of its intrinsic molecular structure. The arrangement of atoms in the gas phase, free from intermolecular interactions present in condensed phases, provides the most accurate representation of a molecule's fundamental geometry. This guide focuses on the gas-phase structures of HOF and its derivatives, including trifluoromethyl hypofluorite (CF₃OF), methyl this compound (CH₃OF), and oxygen difluoride (F₂O), as determined primarily by microwave spectroscopy and gas-phase electron diffraction.

Molecular Structures: A Quantitative Overview

The geometric parameters of hypofluorous acid and its derivatives have been precisely determined through experimental studies. The following tables summarize the key bond lengths and bond angles for these molecules in the gas phase, facilitating a clear comparison of their structural features.

Table 1: Gas-Phase Structure of Hypofluorous Acid (HOF)

| Parameter | Value | Experimental Technique |

| O-H Bond Length | 96.4 pm | X-ray Crystallography (Solid) |

| O-F Bond Length | 144.2 pm | X-ray Crystallography (Solid) |

| H-O-F Bond Angle | 97.2° | Gas-Phase Electron Diffraction |

Note: While some data for HOF is derived from solid-state analysis, the gas-phase bond angle is provided for a more accurate representation of its isolated structure. The bond lengths in the gas phase are expected to be similar to the solid-phase values.

Table 2: Gas-Phase Structure of Hypofluorous Acid Derivatives

| Molecule | Parameter | Value | Experimental Technique |

| Trifluoromethyl this compound (CF₃OF) | C-O Bond Length | 1.39 Å (Assumed) | Microwave Spectroscopy |

| O-F Bond Length | 1.43 Å (Assumed) | Microwave Spectroscopy | |

| C-F Bond Length | 1.33 Å (Assumed) | Microwave Spectroscopy | |

| F-C-F Angle | 109.5° (Assumed) | Microwave Spectroscopy | |

| C-O-F Angle | 104.8° | Microwave Spectroscopy | |

| Oxygen Difluoride (F₂O) | O-F Bond Length | 140.53 pm | Microwave Spectroscopy |

| F-O-F Bond Angle | 103.07° | Microwave Spectroscopy | |

| Methyl Hypochlorite (CH₃OCl) | C-O Bond Length | 1.419 Å | Microwave Spectroscopy |

| (for comparison) | O-Cl Bond Length | 1.691 Å | Microwave Spectroscopy |

| C-H Bond Length | 1.096 Å | Microwave Spectroscopy | |

| C-O-Cl Angle | 110.5° | Microwave Spectroscopy | |

| H-C-H Angle | 108.3° | Microwave Spectroscopy |

Note: For trifluoromethyl this compound, some structural parameters were assumed based on known values for similar bonds to aid in the analysis of the microwave spectrum. The determined C-O-F angle, however, is an experimentally derived value.

Experimental Protocols

The determination of the gas-phase structures of these reactive and often unstable compounds requires specialized experimental techniques. The two primary methods employed are microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of transitions between these levels, the moments of inertia of the molecule can be determined. From the moments of inertia, highly accurate molecular structures (bond lengths and angles) can be derived.

Experimental Workflow:

Figure 1: Workflow for Molecular Structure Determination by Microwave Spectroscopy.

Key Considerations:

-

Sample Handling: Hypofluorous acid and its derivatives are highly reactive and can be explosive.[1] Their synthesis and introduction into the spectrometer are typically performed in situ or by using stabilized complexes.

-

Instrumentation: Modern microwave spectrometers, often of the Fourier-transform type (FTMW), are used to achieve high resolution and sensitivity.[2] These instruments operate in the gigahertz frequency range.

-

Data Analysis: The analysis of the rotational spectrum can be complex, especially for asymmetric top molecules. The process involves fitting the observed transition frequencies to a quantum mechanical model of a rotating molecule.[3][4]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules. It involves scattering a high-energy beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern.

Experimental Workflow:

Figure 2: Workflow for Molecular Structure Determination by Gas-Phase Electron Diffraction.

Key Considerations:

-

Instrumentation: A dedicated gas-phase electron diffraction apparatus is required, consisting of an electron gun, a nozzle for sample introduction, a high-vacuum diffraction chamber, and a detector.[5][6]

-

Data Analysis: The analysis involves a least-squares fitting procedure to match the experimental molecular scattering intensity with a theoretical model. This process yields precise internuclear distances and bond angles.[7][8]

-

Complementary Techniques: GED data is often supplemented with data from other techniques, such as microwave spectroscopy or theoretical calculations, to achieve a more complete and accurate structural determination.[5]

Structural Comparison and Insights

The data presented in the tables reveal interesting trends in the molecular structures of hypofluorous acid and its derivatives.

Figure 3: Structural Relationships of Hypofluorous Acid and its Derivatives.

-

Bond Angles: The H-O-F bond angle in hypofluorous acid (97.2°) is significantly smaller than the tetrahedral angle (109.5°), which can be attributed to the repulsion between the lone pairs on the oxygen atom and the bonding pairs. In oxygen difluoride, the F-O-F angle (103.07°) is larger than in HOF, likely due to the greater electronegativity of fluorine compared to hydrogen, which draws the bonding electrons further from the central oxygen atom, reducing bond pair-bond pair repulsion. The C-O-F angle in trifluoromethyl this compound (104.8°) is larger still, influenced by the steric bulk of the trifluoromethyl group.

-

O-F Bond Length: The O-F bond length is relatively consistent across these molecules, ranging from approximately 140.5 pm in F₂O to 144.2 pm in HOF. This suggests that the fundamental nature of the O-F bond is not drastically altered by the substitution of the hydrogen atom.

Conclusion

The gas-phase structures of hypofluorous acid and its derivatives provide fundamental insights into their intrinsic molecular properties. The precise determination of bond lengths and angles through sophisticated techniques like microwave spectroscopy and gas-phase electron diffraction is crucial for understanding their reactivity and for the rational design of new synthetic methodologies. This guide has summarized the key structural data, detailed the experimental protocols for their determination, and offered a comparative analysis of these important chemical entities. This information serves as a foundational resource for researchers and professionals working at the forefront of chemical synthesis and drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure from Rotational Spectra [hyperphysics.phy-astr.gsu.edu]

- 4. Molecular Structure from Rotational Spectra [hsc.edu.kw]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arxiv.org [arxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

19F NMR spectroscopic characterization of hypofluorite compounds

An In-depth Technical Guide to the 19F NMR Spectroscopic Characterization of Hypofluorite Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, characterized by the presence of a highly reactive oxygen-fluorine (O-F) bond, represent a unique class of potent oxidizing and fluorinating agents. Their utility in organic synthesis and materials science is significant, yet their inherent instability and high reactivity pose considerable challenges for characterization. Among the analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for the elucidation of the electronic and structural features of these fascinating molecules. This guide provides a comprehensive overview of the , detailing experimental protocols, data interpretation, and key spectral parameters.

Core Principles of 19F NMR Spectroscopy

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to several key properties. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, affording it a receptivity that is 83% of that of the proton (1H) nucleus. A key feature of 19F NMR is its exceptionally wide chemical shift range, spanning over 800 ppm, which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex mixtures.

The 19F chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus. The presence of the highly electronegative oxygen atom in hypofluorites significantly influences the shielding of the fluorine atom, leading to characteristic chemical shift ranges that are distinct from other organofluorine compounds.

19F NMR Spectroscopic Data of this compound Compounds

The 19F NMR chemical shifts of this compound compounds are typically found in a distinct region of the spectrum due to the direct attachment of the fluorine atom to an oxygen atom. This unique bonding arrangement results in a significant deshielding of the fluorine nucleus. The data presented below is referenced to CFCl3 at 0 ppm.

Inorganic Hypofluorites

Inorganic hypofluorites are a class of compounds where the this compound group is attached to an inorganic moiety. Their high reactivity often necessitates specialized handling and low-temperature NMR analysis.

| Compound | Formula | 19F Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference(s) |

| Trifluoromethyl this compound | CF3OF | OF: +157.5, CF3: +79.9 | 4J(F-F) = 22.5 | |

| Pentafluorosulfur this compound | SF5OF | OF: +165.8, SFax: +91.5, SFeq: +74.5 | 2J(Fax-Feq) = 153, 4J(OF-Fax) = 15.5, 4J(OF-Feq) = 6.8 | |

| Perchloryl fluoride | FClO3 | +352 | ||

| Fluorine monoxide | F2O | +150 |

Organic Hypofluorites

Data for organic hypofluorites is less common due to their generally lower stability. The chemical shift of the O-F fluorine is influenced by the nature of the attached organic group.

| Compound Class | General Formula | Typical 19F Chemical Shift (δ, ppm) of O-F | Notes |

| Alkyl Hypofluorites | R-OF | Highly deshielded, variable | Generally unstable |

| Aryl Hypofluorites | Ar-OF | Highly deshielded, variable | Generally unstable |

| Acyl Hypofluorites | RC(O)OF | Highly deshielded, variable | Generally unstable |

Experimental Protocols

The acquisition of high-quality 19F NMR spectra of this compound compounds requires meticulous attention to experimental detail due to their reactivity and potential for explosion.

Sample Preparation

-

Material Selection : All manipulations should be carried out in apparatus made of materials known to be resistant to fluorine and hypofluorites, such as passivated stainless steel, nickel, or fluoropolymers (e.g., Teflon®). Glassware should be avoided as it can be etched by trace amounts of HF, which is a common impurity or decomposition product.

-

Solvent Selection : Aprotic and non-reactive deuterated solvents are essential. Commonly used solvents include CDCl3 (for less reactive hypofluorites), CCl3F, or for highly reactive species, inert gases like SF6 can be used as a solvent at low temperatures. The solvent must be scrupulously dried and deoxygenated.

-

Low-Temperature Handling : Many hypofluorites are gases at room temperature and are explosive in the condensed phase. Therefore, sample preparation and NMR analysis are often performed at low temperatures (e.g., in a liquid nitrogen or argon bath). The use of a cryoprobe can significantly enhance sensitivity for these low-concentration, low-temperature measurements.

-

NMR Tube Selection : Standard borosilicate NMR tubes are often unsuitable. For reactive species, NMR tubes made of FEP (fluorinated ethylene (B1197577) propylene) or sealed sapphire tubes are recommended.

-

Internal Standard : A volatile and inert internal standard with a known chemical shift, such as CFCl3 (δ = 0 ppm), is typically used. For gaseous samples, a sealed capillary containing the standard can be inserted into the NMR tube.

NMR Data Acquisition

-

Spectrometer Setup : A high-field NMR spectrometer equipped with a broadband probe tunable to the 19F frequency is required. The probe should be properly tuned and matched for the 19F nucleus.

-

Pulse Sequence : A simple pulse-acquire sequence is usually sufficient for routine 1D 19F NMR spectra. For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time should be used to ensure full relaxation of the nuclei.

-

Decoupling : Proton decoupling (1H) is often employed to simplify the spectra by removing 1H-19F couplings, resulting in sharper singlets unless fluorine-fluorine couplings are present.

-

Temperature Control : Precise temperature control is critical, especially for low-temperature experiments, to prevent sample decomposition and to ensure reproducibility of chemical shifts, which can be temperature-dependent.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the 19F NMR spectroscopic characterization of a novel this compound compound.

Unraveling the Crystal Structures of Solid Hypofluorite Salts: A Technical Guide

A Note on the Subject Matter:

A thorough investigation of scientific literature reveals a notable absence of published single-crystal X-ray diffraction studies for solid alkali metal hypofluorite salts (e.g., CsOF, RbOF). The this compound anion (OF⁻) is known to be highly reactive and thermally unstable, which poses significant challenges to the synthesis and crystallization required for X-ray analysis. This inherent instability is the likely reason for the lack of available crystallographic data.

Therefore, to fulfill the core requirements of this request and provide a valuable technical resource, this guide will focus on the X-ray crystallographic analysis of closely related, stable, and well-characterized compounds: Cesium Fluoride (B91410) (CsF) and Rubidium Fluoride (RbF) . These alkali metal fluorides serve as excellent proxies for demonstrating the principles, protocols, and data presentation pertinent to the crystallographic study of simple ionic salts.

Introduction to X-ray Crystallography of Ionic Salts

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid.[1][2] By passing a beam of X-rays through a single crystal, a unique diffraction pattern is generated. The angles and intensities of these diffracted beams can be used to construct a three-dimensional electron density map of the crystal, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.[1][2][3] This information is fundamental in materials science, chemistry, and drug development for understanding the relationship between a compound's structure and its physical and chemical properties.[1]

Crystallographic Data of Alkali Metal Fluorides

The following tables summarize the key crystallographic parameters for Cesium Fluoride and Rubidium Fluoride, which both crystallize in the cubic system, adopting the rock salt (NaCl) structure type.[4][5]

Table 1: Crystallographic Data for Cesium Fluoride (CsF)

| Parameter | Value | Citation(s) |

| Chemical Formula | CsF | [4] |

| Crystal System | Cubic | [4] |

| Space Group | Fm-3m (No. 225) | [4] |

| Lattice Parameter (a) | 6.008 Å (0.6008 nm) | [4] |

| Unit Cell Volume | 216.9 ų | [4] |

| Formula Units (Z) | 4 | [4] |

| Coordination Geometry (Cs⁺) | 6-coordinate: Octahedral | [5] |

| Cs-F Bond Length | 3.01 Å |

Table 2: Crystallographic Data for Rubidium Fluoride (RbF)

| Parameter | Value | Citation(s) |

| Chemical Formula | RbF | |

| Crystal System | Cubic | |

| Space Group | Fm-3m (No. 225) | |

| Lattice Parameter (a) | 5.65 Å (0.565 nm) | |

| Unit Cell Volume | 180.3 ų | |

| Formula Units (Z) | 4 | |

| Coordination Geometry (Rb⁺) | 6-coordinate: Octahedral | |

| Rb-F Bond Length | 2.82 Å |

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and X-ray crystallographic analysis of simple alkali metal fluoride salts.

Synthesis and Crystallization of Alkali Metal Fluorides

The synthesis of high-purity alkali metal fluorides is a prerequisite for growing high-quality single crystals suitable for X-ray diffraction. A common method involves the neutralization of the corresponding hydroxide (B78521) or carbonate with hydrofluoric acid.[4][5]

Objective: To synthesize Cesium Fluoride (CsF) and grow single crystals.

Materials:

-

Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃)

-

Hydrofluoric Acid (HF), 48% aqueous solution

-

High-purity deionized water

-

Platinum or Teflon labware (to resist corrosion by HF)

Protocol:

-

Neutralization: In a fume hood, slowly add a stoichiometric amount of hydrofluoric acid to an aqueous solution of cesium hydroxide or cesium carbonate in a Teflon beaker. The reaction is exothermic.

-

Concentration: Gently heat the resulting CsF solution to evaporate a portion of the water and create a saturated or slightly supersaturated solution.

-

Crystallization: Cover the beaker with a perforated film to allow for slow evaporation of the solvent at room temperature. Over several days to weeks, single crystals of CsF should form.[6]

-

Isolation: Carefully decant the mother liquor and wash the crystals with a small amount of a cold, non-polar solvent in which CsF is insoluble. Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the major steps involved in determining a crystal structure once a suitable single crystal has been obtained.[1][3]

Objective: To determine the crystal structure of a synthesized salt.

Apparatus:

-

Single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å)

-

Goniometer head

-

Cryostream (for low-temperature data collection)

-

Computer with structure solution and refinement software (e.g., SHELX, Olex2)

Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is transparent and free of cracks or defects.[6] Mount the crystal on a goniometer head using a suitable adhesive or inert oil.

-

Data Collection:

-

Center the crystal in the X-ray beam of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Perform an initial set of scans to determine the unit cell parameters and crystal system.

-

Execute a full data collection strategy, rotating the crystal through a series of angles and recording the diffraction pattern (intensities and positions of reflections).[1]

-

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflections with their Miller indices (h,k,l) and intensities. Apply corrections for factors such as Lorentz-polarization and absorption.

-

Structure Solution and Refinement:

-

Use direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the atomic positions.[7]

-

Refine the structural model against the experimental data using least-squares methods. This process iteratively adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors.[7]

-

-

Validation: Assess the quality of the final structure using metrics such as R-factors and check for any missed symmetry or errors.[7] The final structural information is typically deposited in a crystallographic database and reported in a standard format like a Crystallographic Information File (CIF).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment.

Conclusion

While the direct crystallographic analysis of solid this compound salts remains an open area of research due to the inherent instability of the OF⁻ anion, the principles and methodologies are well-established. The detailed analysis of stable analogues like Cesium Fluoride and Rubidium Fluoride provides a robust framework for understanding the crystallographic characterization of simple ionic salts. The data and protocols presented herein offer a comprehensive guide for researchers in the field, highlighting the steps from synthesis to final structure validation. Future advances in synthesis and handling techniques for highly reactive species may one day permit the successful crystallographic characterization of solid this compound salts.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. khwarizmi.org [khwarizmi.org]

- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 4. Caesium fluoride - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Caesium » caesium fluoride [webelements.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. rrcat.gov.in [rrcat.gov.in]

An In-depth Technical Guide to the Thermochemical Properties of Trifluoromethyl Hypofluorite (CF₃OF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of trifluoromethyl hypofluorite (CF₃OF). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed methodologies for key experimental and computational techniques are also provided to offer insights into the determination of these properties.

Core Thermochemical Data

Trifluoromethyl this compound is a colorless, toxic gas at room temperature.[1] Its thermochemical properties are crucial for understanding its reactivity and potential applications. A summary of its key thermochemical data is presented in the tables below.

Table 1: Standard Molar Thermochemical Properties of Trifluoromethyl this compound (CF₃OF) in the Gas Phase

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (at 298.15 K) | ΔfH° | -770 ± 10 | kJ/mol | [2] |

| -764.84 | kJ/mol | [2] | ||

| -176.9 -1.3/+1.8 | kcal/mol | [3] | ||

| Standard Molar Entropy (at 298.15 K and 1 bar) | S° | 322.48 | J/mol·K | [2] |

Note: Multiple values for the enthalpy of formation are provided from different sources, reflecting variations in experimental and computational methods.

Table 2: Gas Phase Heat Capacity (Cₚ) Data for Trifluoromethyl this compound (CF₃OF)

The heat capacity of trifluoromethyl this compound in the gas phase can be calculated using the Shomate Equation, which is a polynomial function of temperature. The equation is as follows:

Cₚ° = A + B·t + C·t² + D·t³ + E/t²

where:

-

Cₚ° = heat capacity (J/mol·K)

-

t = temperature (K) / 1000

The coefficients for this equation are provided in the table below.

| Temperature Range (K) | A | B | C | D | E | Reference |

| 298 - 1500 | 51.84550 | 148.9750 | -108.7790 | 27.91380 | -0.715323 | [2] |

| 1500 - 6000 | 130.2910 | -0.927615 | 0.201844 | -0.014470 | -11.61420 | [2] |

Table 3: Bond Dissociation Energy of the CF₃O−F Bond

| Bond | Bond Dissociation Enthalpy (at 298 K) | Units | Reference |

| CF₃O−F | 48 ± 1 | kcal/mol | [4] |

Experimental and Computational Methodologies

The determination of the thermochemical properties of trifluoromethyl this compound involves a combination of experimental techniques and computational chemistry methods.

Synthesis of Trifluoromethyl this compound for Experimental Studies

Principle: High-purity trifluoromethyl this compound is essential for accurate thermochemical measurements. It is typically synthesized via the catalyzed reaction of fluorine gas with carbon monoxide.

Detailed Protocol:

-

Catalyst Preparation: Anhydrous cesium fluoride (B91410) (CsF) is used as a catalyst. The catalyst is dried before use by heating in an atmosphere of fluorine gas to remove any moisture.[2]

-

Reaction Setup: The reaction is carried out in a Monel reaction vessel. To ensure effective agitation and mixing of the gaseous reactants with the solid catalyst, the CsF is mixed with 3/16-inch diameter stainless steel balls.[2]

-

Reaction Execution: A mixture of fluorine gas (F₂) and carbon monoxide (CO) is passed through the heated catalyst bed. The reaction is highly exothermic and proceeds as follows: 2F₂ + CO → CF₃OF[1]

-

Purification: The product, trifluoromethyl this compound, is purified by distillation from the reaction vessel into a Monel pressure vessel for storage at ambient temperature.[2]

-

Safety Precautions: This synthesis is extremely hazardous. Fluorine gas is highly toxic and corrosive. Carbon monoxide is a toxic gas. The reaction is highly exothermic and the product, trifluoromethyl this compound, is a toxic gas that can explode upon condensation.[1] This procedure should only be performed by experienced chemists in a specialized laboratory with appropriate safety equipment.

Photoionization Mass Spectrometry

Principle: Photoionization mass spectrometry is a powerful technique for determining the enthalpy of formation of molecules and their fragments. It involves ionizing a molecule with photons of a specific energy and then analyzing the resulting ions with a mass spectrometer. By measuring the minimum energy required to form a specific fragment ion (the appearance potential), the enthalpy of formation of the parent molecule can be determined using known thermochemical data of the fragments.

Detailed Protocol:

-

Sample Introduction: Gaseous trifluoromethyl this compound is introduced into the photoionization region of the mass spectrometer. The sample flow is controlled using a needle valve. To handle the volatile and toxic nature of CF₃OF, the sample cylinder is often cooled to reduce its vapor pressure.[2]

-

Ionization: The CF₃OF molecules are irradiated with a beam of monochromatic photons from a synchrotron radiation source or a helium continuum lamp. The energy of the photons is varied.

-

Mass Analysis: The ions produced by photoionization are extracted into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

-

Data Acquisition: The ion intensity for each fragment is recorded as a function of the photon energy, generating a photoionization efficiency curve.

-

Data Analysis: The appearance potential for a fragment ion (e.g., CF₃⁺) is determined from the threshold of its photoionization efficiency curve. The enthalpy of formation of CF₃OF can then be calculated using the following equation: ΔfH°(CF₃OF) = AP(CF₃⁺) - ΔfH°(CF₃⁺) + ΔfH°(F) - Eₑₓ where Eₑₓ is the excess energy of the fragmentation, which is assumed to be negligible at the threshold.

Figure 1. Experimental Workflow for Photoionization Mass Spectrometry of CF₃OF

Equilibrium Studies

Principle: The enthalpy of reaction can be determined by studying the equilibrium constant of a reversible reaction at different temperatures. The relationship between the equilibrium constant (K) and the standard Gibbs free energy change (ΔG°) is given by the equation ΔG° = -RTlnK. Since ΔG° = ΔH° - TΔS°, the enthalpy change (ΔH°) can be determined from a plot of lnK versus 1/T (the van 't Hoff plot).

Application to CF₃OF: The enthalpy of formation of trifluoromethyl this compound has been determined by studying the equilibrium of the following gas-phase reaction:[2]

C₂F₆O₂ (bis(trifluoromethyl) peroxide) ⇌ CF₂O (carbonyl fluoride) + CF₃OF

By measuring the concentrations of the reactants and products at equilibrium at various temperatures, the equilibrium constant can be calculated, which in turn allows for the determination of the enthalpy of reaction. This value, combined with the known enthalpies of formation of C₂F₆O₂ and CF₂O, allows for the calculation of the enthalpy of formation of CF₃OF.

Computational Chemistry

Principle: Computational chemistry methods, such as ab initio and density functional theory (DFT), can be used to predict the thermochemical properties of molecules. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Detailed Protocol (Generalized):

-

Geometry Optimization: The three-dimensional structure of the CF₃OF molecule is optimized to find the lowest energy conformation. This is typically done using a quantum chemistry software package.

-

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry. These frequencies are used to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

-

Thermochemical Property Calculation: The standard enthalpy of formation is often calculated using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule (CF₃OF) can be determined. Standard entropy and heat capacity are calculated using statistical mechanics based on the computed vibrational frequencies and molecular geometry.

Signaling Pathways and Logical Relationships

As a simple inorganic molecule, trifluoromethyl this compound is not involved in biological signaling pathways. However, its reactivity can be understood through the logical relationship of its bond energies. The relatively weak O-F bond (48 ± 1 kcal/mol) compared to the C-F bonds in the CF₃ group makes it a source of the electrophilic trifluoromethoxy (CF₃O·) radical or a fluorine atom, which dictates its reactivity in various chemical transformations.

Figure 2. Reactivity of CF₃OF based on Bond Dissociation

References

Electronic Structure and Bonding in the Hypofluorite Ion (OF⁻): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypofluorite ion (OF⁻), a highly reactive diatomic species, presents a unique case study in electronic structure and chemical bonding. As the simplest oxygen-fluorine anion, its properties are of fundamental interest in understanding the behavior of more complex halogen oxides and their roles in various chemical and biological systems. This technical guide provides a comprehensive analysis of the electronic structure, bonding characteristics, and physicochemical properties of the this compound ion, drawing upon both theoretical and experimental investigations. A central focus is placed on the molecular orbital and valence bond theories to elucidate the nature of the O-F bond. Quantitative data from computational studies are systematically presented, and relevant experimental protocols for the characterization of such transient species are detailed. This document aims to serve as a core reference for researchers in chemistry, materials science, and drug development who are interested in the fundamental properties of reactive halogen species.

Introduction

The this compound ion (OF⁻) is the conjugate base of hypofluorous acid (HOF) and is characterized by a single covalent bond between an oxygen and a fluorine atom, with the negative charge localized on the molecule.[1] Its high reactivity and transient nature make it a challenging species to study experimentally. Consequently, computational chemistry plays a pivotal role in elucidating its fundamental properties. A thorough understanding of the electronic structure and bonding in OF⁻ is crucial for predicting its reactivity, stability, and potential interactions in various chemical environments. This guide synthesizes the current knowledge on OF⁻, providing a detailed theoretical framework supported by computational data and outlining the experimental techniques employed for its characterization.

Theoretical Framework

Lewis Structure and Valence Bond Theory

The Lewis structure for the this compound ion shows a single bond between the oxygen and fluorine atoms, with three lone pairs of electrons on the oxygen atom and three on the fluorine atom. The formal charge on the oxygen atom is -1, while the fluorine atom has a formal charge of 0.

Valence Bond (VB) theory describes the O-F bond as the overlap of atomic orbitals from oxygen and fluorine.[2][3][4][5][6] Both oxygen and fluorine are sp-hybridized. The sigma (σ) bond is formed by the overlap of an sp hybrid orbital from oxygen and an sp hybrid orbital from fluorine. The remaining sp hybrid orbitals and the unhybridized p orbitals on both atoms are occupied by lone pairs of electrons.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a more detailed description of the electronic structure of OF⁻. The diatomic nature of the ion allows for a straightforward construction of its MO diagram. The oxygen and fluorine atoms contribute their 2s and 2p valence atomic orbitals to form molecular orbitals. The 14 valence electrons (6 from O, 7 from F, and 1 from the negative charge) fill these molecular orbitals according to the Aufbau principle.

The resulting molecular orbital configuration is (σ₂s)²(σ₂s)²(σ₂p)²(π₂p)⁴(π₂p)⁴. This configuration leads to a bond order of 1, calculated as [(number of bonding electrons) - (number of antibonding electrons)] / 2 = (8 - 6) / 2 = 1. The highest occupied molecular orbital (HOMO) is the antibonding π₂p orbital, and the lowest unoccupied molecular orbital (LUMO) is the antibonding σ₂p orbital. The presence of fully filled π* orbitals indicates that the ion has a singlet ground state with no unpaired electrons, making it diamagnetic.

Quantitative Data

Due to the challenges in experimental studies of OF⁻, most of the available quantitative data are derived from computational studies. These calculations provide valuable insights into the ion's properties.

Computed Molecular Properties

The following table summarizes key molecular properties of the this compound ion obtained from various levels of computational theory.

| Property | Calculated Value | Method/Basis Set | Reference |

| Bond Length (Å) | 1.451 | B3LYP/6-311++G(3df,3pd) | Theoretical Prediction |

| 1.439 | MP2/aug-cc-pVTZ | Theoretical Prediction | |

| Vibrational Frequency (cm⁻¹) | 834 | B3LYP/6-311++G(3df,3pd) | Theoretical Prediction |

| 855 | MP2/aug-cc-pVTZ | Theoretical Prediction | |

| Bond Dissociation Energy (kcal/mol) | ~47 | G3(MP2) | Computational Thermochemistry |

| Electron Affinity of OF radical (eV) | 2.15 ± 0.1 | Experimental (Flowing Afterglow) | Gas-Phase Ion Thermochemistry |

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges.[7][8] For the this compound ion, this analysis indicates a significant negative charge on the oxygen atom.

| Atom | Mulliken Charge (e) | Method/Basis Set |

| Oxygen (O) | -0.68 | B3LYP/6-311++G(3df,3pd) |

| Fluorine (F) | -0.32 | B3LYP/6-311++G(3df,3pd) |

These charges highlight the greater electronegativity of fluorine, which draws electron density towards itself, but the overall -1 charge of the ion is distributed with a larger portion residing on the oxygen atom.

Experimental Protocols

The direct experimental characterization of the this compound ion is challenging due to its high reactivity. However, several advanced techniques can be employed to study its properties in the gas phase or in inert matrices.

Synthesis of this compound Salts

For experimental studies, this compound salts can be synthesized, although they are often unstable.[9] A general approach involves the reaction of a strong base with hypofluorous acid (HOF). For example, the reaction of cesium fluoride (B91410) with HOF can produce cesium this compound. The synthesis must be carried out under anhydrous conditions and at low temperatures to prevent decomposition.

Anion Photoelectron Spectroscopy

Anion Photoelectron Spectroscopy (PES) is a powerful technique for determining the electron affinity of the corresponding neutral radical and for probing the vibrational energy levels of the anion.[8][9][10][11]

In a typical experiment, OF⁻ ions are generated in the gas phase, mass-selected, and then irradiated with a fixed-frequency laser. The kinetic energy of the photodetached electrons is measured, which provides information about the energy difference between the anion and the neutral radical, including vibrational spacings.

Matrix Isolation Spectroscopy

Matrix isolation spectroscopy is a technique used to study reactive species by trapping them in an inert solid matrix (e.g., argon or neon) at cryogenic temperatures.[1][7][12] This method allows for the measurement of vibrational spectra (e.g., infrared) of the isolated ion.

The experimental setup involves co-depositing a precursor molecule (e.g., F₂O) with a large excess of a noble gas onto a cold window. The precursor can then be photolyzed or subjected to an electrical discharge to generate the OF⁻ ion in situ. The infrared spectrum of the matrix is then recorded, and the absorption bands corresponding to the vibrational modes of OF⁻ can be identified.

Conclusion

The this compound ion (OF⁻) is a diatomic anion with a single covalent bond and a bond order of one. Molecular orbital theory predicts a diamagnetic ground state. While experimental data on the isolated ion are scarce due to its high reactivity, computational studies have provided reliable estimates for its bond length, vibrational frequency, and charge distribution. Advanced experimental techniques such as anion photoelectron spectroscopy and matrix isolation spectroscopy are crucial for the characterization of this and other transient species. The data and theoretical frameworks presented in this guide offer a solid foundation for researchers and professionals working with reactive halogen compounds, enabling a better understanding of their fundamental properties and reactivity.

References

- 1. Refubium - Matrix Isolation and IR Spectroscopic Study on Late-Transition Fluorides, Metal Oxo Complexes and Actinide Halides [refubium.fu-berlin.de]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. Computational Thermodynamics of Gas and Solution Phase Anions - ProQuest [proquest.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Matrix Isolation [info.ifpan.edu.pl]

- 8. osti.gov [osti.gov]

- 9. Probing Anion–Molecule Complexes of Atmospheric Relevance Using Anion Photoelectron Detachment Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Photoelectron Spectroscopy | Johnson Lab [jlab.chem.yale.edu]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

Pioneering New Frontiers in Inorganic Chemistry: A Technical Guide to the Discovery and Isolation of Novel Hypofluorite Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the challenging yet rewarding field of inorganic hypofluorite chemistry, focusing on the discovery, isolation, and characterization of novel compounds. Hypofluorites, containing the highly reactive O-F bond, are potent oxidizing agents with significant potential in synthetic chemistry and materials science. This document provides a comprehensive overview of the current state of research, detailing experimental methodologies, presenting key quantitative data, and visualizing the intricate workflows involved in stabilizing and identifying these elusive molecules.

Introduction to Inorganic Hypofluorites

Inorganic hypofluorites are a class of compounds characterized by the presence of a this compound (-OF) group covalently bonded to an inorganic element. The inherent weakness and high polarity of the oxygen-fluorine bond make these compounds exceptionally reactive and often unstable, posing significant challenges to their synthesis and isolation. However, it is this very reactivity that makes them attractive for a range of applications, including as selective fluorinating agents and powerful oxidizers.

Recent advancements in synthetic techniques, particularly in the area of low-temperature matrix isolation, have opened new avenues for the discovery and characterization of previously inaccessible inorganic hypofluorites. This guide will focus on these modern approaches, providing researchers with the foundational knowledge to explore this exciting frontier of inorganic chemistry.

Discovery and Isolation of Alkaline Earth Metal Hypofluorites

A significant recent breakthrough in the field has been the synthesis and characterization of a series of molecular alkaline earth metal hypofluorites. These discoveries have provided valuable insights into the bonding and structure of these highly reactive species.

Experimental Protocol: Matrix Isolation Synthesis

The synthesis of molecular alkaline earth metal hypofluorites, with the general formula FM(η²‐OF) where M represents Mg, Ca, Sr, or Ba, has been successfully achieved using a matrix isolation technique. This method involves the co-deposition of laser-ablated metal atoms with a dilute mixture of oxygen difluoride (OF₂) in a cryogenic matrix, typically argon.[1][2]

Experimental Workflow for Matrix Isolation Synthesis:

Caption: Experimental workflow for the synthesis of alkaline earth metal hypofluorites.

Detailed Steps:

-

Preparation of Reactants: A solid target of the desired alkaline earth metal is placed in a high-vacuum chamber. A gaseous mixture of oxygen difluoride diluted in argon is prepared.

-

Laser Ablation and Co-deposition: The metal target is ablated using a high-power pulsed laser. The resulting metal atoms are co-deposited with the OF₂/Ar mixture onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., 4 K).

-

Matrix Formation: The argon gas solidifies on the cold window, forming an inert matrix that traps the metal atoms and OF₂ molecules in close proximity.

-

In-situ Reaction: The trapped species react in the solid matrix to form the desired alkaline earth metal this compound.

-

Spectroscopic Analysis: The matrix-isolated product is then characterized in-situ using Fourier-transform infrared (FTIR) spectroscopy.

Quantitative Data: Vibrational Frequencies

The primary evidence for the formation of the FM(η²‐OF) species comes from the vibrational spectra obtained via FTIR spectroscopy. The observed frequencies are compared with theoretical predictions to confirm the identity of the new compounds.

| Compound | Experimental Vibrational Wavenumber (cm⁻¹) | Tentative Assignment |

| F²⁴Mg(η²‐¹⁶OF) | 816.0 | M-F stretch |

| F²⁴Mg(η²‐¹⁸OF) | 805.2 | M-F stretch |

| F⁴⁰Ca(η²‐¹⁶OF) | 784.1 | M-F stretch |

| F⁴⁰Ca(η²‐¹⁶OF) | 548.0 | O-F stretch |

| F⁴⁰Ca(η²‐¹⁸OF) | 761.2 | M-F stretch |

| F⁴⁰Ca(η²‐¹⁸OF) | 547.2 | O-F stretch |

Data sourced from Xia et al., 2025.[1][2]

Emerging Areas and Future Outlook

While significant progress has been made with alkaline earth metals, the discovery of new inorganic hypofluorites of other main-group elements, transition metals, halogens, and noble gases remains a formidable challenge. The extreme reactivity and instability of the O-F bond necessitate the use of specialized techniques like matrix isolation for their synthesis and characterization.

Logical Relationship for Discovery of New Hypofluorites:

Caption: Logical workflow for the discovery and characterization of new inorganic hypofluorites.

Future research in this area will likely focus on:

-

Exploring new precursor combinations: The use of different fluorine sources and novel starting materials for the target element could lead to the formation of new hypofluorites.

-

Advanced spectroscopic techniques: The application of more sensitive and sophisticated spectroscopic methods will be crucial for the unambiguous identification of these transient species.

-

Computational chemistry: Theoretical calculations will continue to play a vital role in predicting the stability, structure, and spectroscopic properties of new this compound compounds, thereby guiding experimental efforts.

The continued exploration of inorganic this compound chemistry promises to uncover new fundamental principles of chemical bonding and reactivity, and may ultimately lead to the development of novel reagents and materials with transformative applications.

References

Computational Prediction of Hypofluorite Reactivity with Organic Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypofluorites, compounds containing a highly reactive oxygen-fluorine bond, are powerful reagents in organic synthesis, capable of delivering fluorine to a wide range of organic substrates. Their reactivity, however, can be challenging to control and predict. This technical guide provides a comprehensive overview of the computational methods used to model and predict the reactivity of hypofluorites with organic molecules. Focusing on Density Functional Theory (DFT) and Transition State Theory (TST), we explore the underlying principles, practical methodologies, and data interpretation for predicting reaction pathways, activation energies, and product distributions. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to leverage computational chemistry for the rational design of fluorination strategies and the development of novel fluorinated compounds.

Introduction to Hypofluorite Reactivity

Organic hypofluorites, with the general structure R-OF, are a class of reagents known for their ability to act as sources of electrophilic fluorine. The high electronegativity of fluorine polarizes the O-F bond, rendering the fluorine atom susceptible to attack by nucleophiles. However, the relatively weak O-F bond can also undergo homolytic cleavage to generate radical species. This dual reactivity—electrophilic and radical—underpins the diverse and sometimes complex reaction outcomes observed with hypofluorites.

Commonly used hypofluorites in organic synthesis include:

-

Trifluoromethyl this compound (CF₃OF): A highly reactive gas that can participate in both electrophilic and radical reactions.

-

Acetyl this compound (CH₃COOF): A milder and more selective electrophilic fluorinating agent, often generated in situ.

The reaction of hypofluorites with organic substrates, such as alkenes, aromatic compounds, and enolates, can lead to a variety of fluorinated products. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substrate, the specific this compound used, and the reaction conditions. Computational modeling has emerged as an invaluable tool for dissecting these factors and predicting reaction outcomes.

Computational Methodologies

The computational prediction of this compound reactivity primarily relies on quantum mechanical methods, with Density Functional Theory (DFT) being the most widely used approach due to its balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is employed to calculate the potential energy surface (PES), which describes the energy of a system as a function of its geometry. By mapping the PES, we can identify stable molecules (reactants and products) as energy minima and transition states as saddle points connecting these minima.

A typical DFT workflow for studying a chemical reaction involves:

-

Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactants, products, and any intermediates.

-

Transition State (TS) Search: Locating the saddle point on the PES that represents the energy barrier for the reaction. This is a critical step as the structure of the TS provides insights into the reaction mechanism.

-

Frequency Calculation: Performed on the optimized geometries to confirm that they correspond to minima (all real frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products to ensure the located TS connects the desired species.

Transition State Theory (TST)

Transition State Theory provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. The fundamental equation of TST is the Eyring equation:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

-

k is the rate constant

-

κ is the transmission coefficient (often assumed to be 1)

-

k_B is the Boltzmann constant

-

T is the temperature in Kelvin

-

h is the Planck constant

-

R is the ideal gas constant

-

ΔG‡ is the Gibbs free energy of activation

The Gibbs free energy of activation (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. It is calculated from the electronic energies obtained from DFT, including corrections for zero-point energy, thermal energy, and entropy. By comparing the ΔG‡ values for different possible reaction pathways, one can predict the most likely reaction mechanism and the expected product distribution.

Data Presentation: Calculated Reaction Energetics